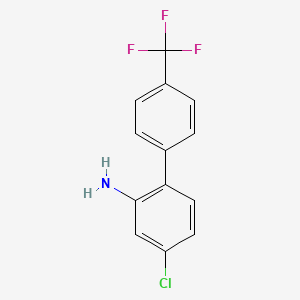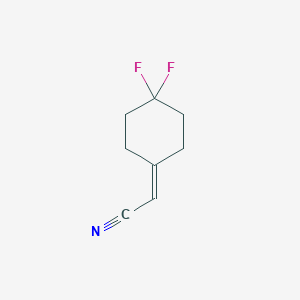
2-(4,4-Difluorocyclohexylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluorocyclohexylidene)acetonitrile is an organic compound with the molecular formula C8H11F2N It is characterized by the presence of a difluorocyclohexylidene group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexylidene)acetonitrile typically involves the reaction of 4,4-difluorocyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of (carbethoxymethylene)triphenylphosphorane as a reagent in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, such as argon, and at elevated temperatures (around 65°C) overnight. The crude product is then purified using flash column chromatography to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluorocyclohexylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4,4-Difluorocyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexylidene)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluorocyclohexylidene moiety can engage in various interactions with biological molecules. These interactions can affect molecular pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanone: A precursor in the synthesis of 2-(4,4-Difluorocyclohexylidene)acetonitrile.
4-Fluorophenylacetonitrile: Another nitrile compound with a fluorinated aromatic ring.
2-Fluorocyclohexanone: A related compound with a single fluorine atom on the cyclohexanone ring.
Uniqueness
This compound is unique due to the presence of two fluorine atoms on the cyclohexylidene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexylidene)acetonitrile |
InChI |
InChI=1S/C8H9F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h3H,1-2,4-5H2 |
InChI Key |
RORMVYWNBZHKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=CC#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


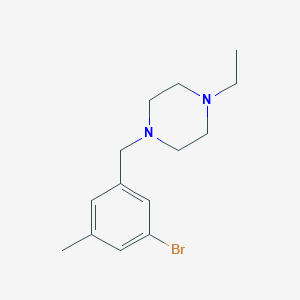
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
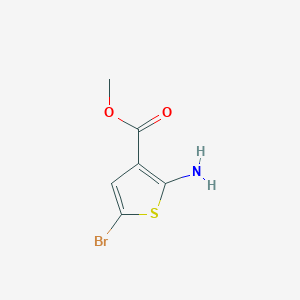




![[2,3'-Bipyridine]-6-carbaldehyde](/img/structure/B12078669.png)
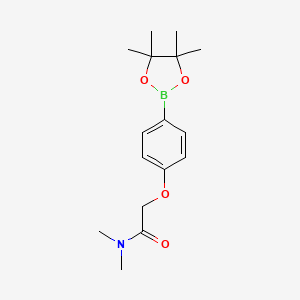
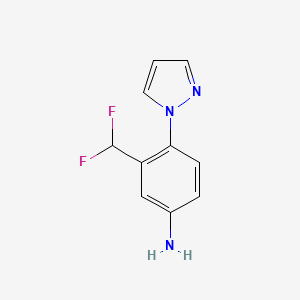

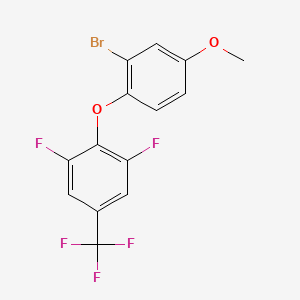
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
